Physicochemical Profiling and Synthetic Utility of 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Hydrochloride: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Hydrochloride: A Technical Guide
Executive Summary
The compound 2-amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride is a highly functionalized, sterically constrained phenylglycinol derivative. Characterized by its 1,2-amino alcohol motif situated adjacent to an ortho-disubstituted phenyl ring, this molecule serves as a privileged building block in advanced medicinal chemistry. The 2-amino-2-phenylethanol scaffold has gained significant traction in the rational design of highly selective β2 -adrenoceptor agonists and conformationally restricted chiral auxiliaries [1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the causality behind its physicochemical behavior, analytical resolution, and synthetic derivatization.
Molecular Architecture & Physicochemical Properties
The structural uniqueness of this compound lies in the 2,6-dichloro substitution on the aromatic ring. These halogen atoms exert a strong inductive electron-withdrawing effect (-I effect) that pulls electron density away from the benzylic carbon (C2). Consequently, the basicity of the adjacent primary amine is slightly reduced compared to an unsubstituted phenylglycinol. Furthermore, the ortho-chlorines create immense steric hindrance, restricting bond rotation and locking the molecule into specific conformations—a highly desirable trait when designing ligands that must fit precisely into rigid receptor pockets [2].
The compound is typically supplied as a hydrochloride salt to prevent oxidative degradation of the primary amine and to improve handling by mitigating the hygroscopicity inherent to free amino alcohols [3].
Table 1: Physicochemical and Structural Profile
| Property | Value | Method / Causality Notes |
| Chemical Name | 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol HCl | IUPAC nomenclature standard. |
| Molecular Formula | C8H10Cl3NO | Represents the free base plus one equivalent of HCl. |
| Molecular Weight | 242.52 g/mol | Calculated mass of the hydrochloride salt. |
| CAS Registry Number | 2703756-66-3 (Racemic HCl) | 1391568-88-9 for (S)-HCl; 150806-18-1 for Free Base [1, 3]. |
| Predicted pKa (Amine) | ~8.2 – 8.5 | Lowered vs. standard phenylglycinol (~9.0) due to the -I effect of the 2,6-dichloro group. |
| Predicted LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability in downstream drug design [2]. |
| Physical Form | Solid (Powder/Crystal) | Pale yellow to white; highly stable when desiccated at 0-5°C. |
Analytical Characterization Workflows
The proximity of the hydrogen-bond donating amine and hydroxyl groups can lead to complex NMR spectra due to rapid proton exchange. However, the most critical analytical challenge is determining the enantiomeric excess ( ee% ) of the (S)- or (R)-enantiomer, as stereochemistry dictates biological activity and auxiliary efficiency.
Protocol: Enantiomeric Purity Determination via Chiral Normal-Phase HPLC
Rationale: Normal-phase chiral chromatography utilizing an amylose/cellulose-based stationary phase is the gold standard for resolving 1,2-amino alcohols. The protocol below is designed as a self-validating system.
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Step 1: Sample Preparation (Free-basing) Dissolve 5.0 mg of the HCl salt in 1.0 mL of LC-MS grade methanol. Add 10 µL of triethylamine (TEA) to neutralize the hydrochloride salt. Causality: The compound must interact with the chiral stationary phase as a free amine to ensure proper spatial recognition by the chiral selector. Dilute to 10 mL with the mobile phase.
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Step 2: Chromatographic Conditions
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Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Causality: DEA is a critical additive; it competitively binds to the residual acidic silanol groups on the silica support, preventing severe peak tailing of the primary amine.
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Flow Rate: 1.0 mL/min (Isocratic).
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Detection: UV at 220 nm.
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Step 3: System Suitability Test (SST) Inject a racemic reference standard. The system validates itself if the resolution factor ( Rs ) between the (R) and (S) enantiomer peaks is ≥2.0 , and the tailing factor for both peaks is ≤1.5 . If Rs<2.0 , the column may be degraded or the DEA concentration requires optimization.
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Step 4: Analysis Inject the neutralized sample (10 µL). Calculate the ee% using the area normalization method:
ee%=AreaS+AreaR∣AreaS−AreaR∣×100
Synthetic Utility & Mechanistic Pathways
The 1,2-amino alcohol motif is a classic precursor for heterocycles such as oxazolidinones, morpholines, and aziridines. When converted into a 4-(2,6-dichlorophenyl)oxazolidin-2-one, the molecule acts as an exceptionally bulky "Evans-type" chiral auxiliary.
To synthesize the oxazolidinone, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice. Causality: CDI is selected over phosgene or triphosgene due to its milder reactivity profile and lower toxicity. Furthermore, the byproduct of CDI acylation is imidazole, which acts as an in situ base to catalyze the subsequent intramolecular ring closure, making the reaction highly efficient and self-contained.
Workflow: Conversion of 2-amino-2-(2,6-dichlorophenyl)ethanol to a chiral oxazolidinone.
Mechanistic Breakdown of the Workflow:
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Neutralization: N,N-Diisopropylethylamine (DIPEA) strips the HCl, exposing the nucleophilic primary amine.
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N-Acylation: The sterically unhindered primary amine attacks the carbonyl carbon of CDI, displacing one imidazole equivalent to form an N-acyl imidazole intermediate.
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Cyclization: The displaced imidazole deprotonates the adjacent primary hydroxyl group, triggering an intramolecular nucleophilic attack on the N-acyl carbonyl, displacing the second imidazole and closing the 5-membered oxazolidinone ring.
Handling, Storage, and Safety Protocols
While the hydrochloride salt mitigates the extreme hygroscopicity of the free base, the compound must still be handled with care to maintain its physicochemical integrity.
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Storage: Store desiccated at 0–5°C. Exposure to ambient moisture can lead to localized dissolution and subsequent hydrolysis or degradation over long periods.
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Handling: Use under an inert atmosphere (Nitrogen or Argon) when preparing standard solutions for synthesis to prevent ambient moisture from quenching sensitive coupling reagents (like CDI) in downstream steps.
References
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Xing, G., et al. "Discovery of a Highly Selective β2 -Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent." Journal of Medicinal Chemistry, 2022, 65(7), 5514-5527. DOI: 10.1021/acs.jmedchem.1c02006. Available at: [Link]
